N-{[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide
Overview
Description
N-{[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse pharmacological activities
Preparation Methods
The synthesis of N-{[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate or carbon disulfide in an alkaline alcoholic solution.
Introduction of Phenylacetamide Group: The phenylacetamide group is introduced through a reaction with phenylacetyl chloride in the presence of a base such as triethylamine.
Formation of Carbamothioyl Group:
Chemical Reactions Analysis
N-{[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-{[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide can be compared with other benzimidazole derivatives:
Properties
IUPAC Name |
N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c27-20(13-15-7-2-1-3-8-15)26-22(28)23-17-10-6-9-16(14-17)21-24-18-11-4-5-12-19(18)25-21/h1-12,14H,13H2,(H,24,25)(H2,23,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESRSZCGZZHOAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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